molecular formula C10H17NO5 B14723276 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate CAS No. 5455-68-5

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate

Cat. No.: B14723276
CAS No.: 5455-68-5
M. Wt: 231.25 g/mol
InChI Key: FWRHMENEFVMCAO-UHFFFAOYSA-N
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Description

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate is a chemical compound with the molecular formula C10H17NO5 and a molar mass of 231.25 g/mol It is known for its unique structure, which includes both acetyloxy and propanoylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate typically involves the esterification of appropriate precursors. One common method involves the reaction of 2-acetyloxypropanoic acid with 2-amino-1-propanol in the presence of an acid catalyst to form the desired compound . The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-acetyloxypropanoic acid and 2-amino-1-propanol.

    Oxidation: Corresponding ketones or carboxylic acids.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Acetyloxypropanoylamino)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Acetyloxypropanoylamino)propan-2-yl acetate involves its interaction with specific molecular targets. The acetyloxy and propanoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Acetyloxypropanoylamino)propan-2-yl acetate: C10H17NO5

    1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: C11H22O4

Uniqueness

This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for diverse interactions and reactivity compared to similar compounds.

Properties

CAS No.

5455-68-5

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

1-(2-acetyloxypropanoylamino)propan-2-yl acetate

InChI

InChI=1S/C10H17NO5/c1-6(15-8(3)12)5-11-10(14)7(2)16-9(4)13/h6-7H,5H2,1-4H3,(H,11,14)

InChI Key

FWRHMENEFVMCAO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(C)OC(=O)C)OC(=O)C

Origin of Product

United States

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